(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate
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Description
(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
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Scientific Research Applications
Aminolysis and Hydrolysis Reactions
Studies on the aminolysis and hydrolysis of chromonyl oxazolones have led to the synthesis of various novel chromones, highlighting the versatility of such reactions in creating bioactive compounds with potential applications in medicinal chemistry and material science. For instance, the aminolysis of specific chromonyl oxazolones with diethylamine has yielded compounds with significant structural complexity, which could imply that "(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate" might also undergo similar reactions to form derivatives with potential biological activity or applications in creating new materials (Jones, 1981).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a crucial area of research due to their widespread applications in pharmaceuticals, agrochemicals, and dyes. The compound , with its phenylthiazolyl and cyano groups, might be a candidate for the synthesis of heterocyclic systems. Research on ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a reagent in the synthesis of heteroaryl substituted β-amino α,β-dehydro-amino acid derivatives, suggests that compounds with similar functional groups can be intermediates in the creation of diverse heterocyclic compounds with broad applications (Soršak et al., 1995).
Modification and Functionalization of Polymers
The modification and functionalization of polymers through condensation reactions with various amines have demonstrated the ability to tailor polymer properties for specific applications, such as increasing thermal stability and enhancing biological activity. This suggests that our compound could potentially be used to modify polymer surfaces or as a building block in polymer synthesis, contributing to the development of materials with targeted functionalities (Aly & El-Mohdy, 2015).
Photo-Physical Characteristics and Fluorescent Derivatives
Research on the synthesis and photo-physical characteristics of ESIPT-inspired fluorescent derivatives indicates a keen interest in compounds that exhibit unique absorption-emission properties. Compounds similar to "this compound" may have applications in developing fluorescent probes for biological imaging or sensors due to their potential for excited state intra-molecular proton transfer pathways (Padalkar et al., 2011).
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-3-29(4-2)14-15-31-25(30)20-10-12-22(13-11-20)27-17-21(16-26)24-28-23(18-32-24)19-8-6-5-7-9-19/h5-13,17-18,27H,3-4,14-15H2,1-2H3/b21-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSWZMAQWQVCAW-HEHNFIMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.